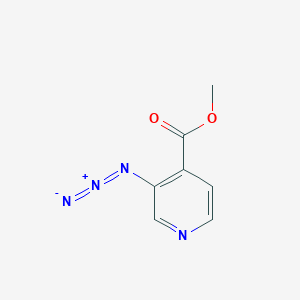

Methyl 3-azidopyridine-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-azidopyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c1-13-7(12)5-2-3-9-4-6(5)10-11-8/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDRVTHHUNKGIBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NC=C1)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 3 Azidopyridine 4 Carboxylate and Structural Analogs

Regioselective Synthesis of Azidopyridine Systems

The introduction of an azide (B81097) group onto a pyridine (B92270) ring, particularly at the 3-position, is a critical step in the synthesis of the target compound. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, which is the primary strategy employed for this transformation. youtube.com

Nucleophilic Aromatic Substitution Routes for Azide Introduction

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is a foundational method for introducing the azido (B1232118) group. The success of this reaction is highly dependent on the presence of a suitable leaving group on the ring and is significantly influenced by the position of substitution. While the 2- and 4-positions of pyridine are electronically activated for nucleophilic attack, substitution at the 3-position is generally less facile and requires appropriate activation. youtube.com

A highly effective strategy involves the displacement of a nitro group. Research on the synthesis of the analogous compound, methyl 3-fluoropyridine-4-carboxylate, has demonstrated that a nitro group at the 3-position of the pyridine ring serves as an excellent leaving group. nih.govresearchgate.netnih.gov The electron-withdrawing nature of the adjacent methyl carboxylate group at the 4-position provides the necessary activation for the SNAr reaction to proceed. In this approach, a precursor such as methyl 3-nitropyridine-4-carboxylate is treated with an azide source, typically sodium azide (NaN₃), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). Heating the reaction mixture facilitates the displacement of the nitro group by the azide anion to yield methyl 3-azidopyridine-4-carboxylate.

Another established route for introducing an azide group is through the diazotization of a corresponding amino-substituted precursor. This method is particularly useful for aromatic systems where direct nucleophilic substitution is challenging. znaturforsch.com The synthesis would begin with methyl 3-aminopyridine-4-carboxylate. This precursor is treated with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), at low temperatures to form an intermediate diazonium salt. This salt is typically not isolated but is immediately treated with sodium azide. The azide ion displaces the diazonium group (N₂), which is an excellent leaving group, resulting in the formation of the desired 3-azido product. znaturforsch.com

| Precursor | Reagent | Conditions | Product | Reference |

| Methyl 3-nitropyridine-4-carboxylate | Sodium Azide (NaN₃) | DMSO, Heat | This compound | nih.govresearchgate.net |

| Methyl 3-aminopyridine-4-carboxylate | 1. NaNO₂/HCl 2. NaN₃ | Low Temperature | This compound | znaturforsch.com |

Strategies for Halogen-Azide Exchange on Pyridine Rings

The displacement of a halogen atom by an azide ion is a common and reliable method for synthesizing organic azides. This halogen-azide exchange is a specific type of nucleophilic aromatic substitution. For the synthesis of this compound, this strategy requires a precursor such as methyl 3-chloro-, 3-bromo-, or 3-iodopyridine-4-carboxylate.

As with other SNAr reactions on pyridine, the reactivity of the halogen is position-dependent, with halogens at the 2- and 4-positions being more readily displaced than one at the 3-position. youtube.com However, the presence of the electron-withdrawing methyl carboxylate group at the 4-position activates the 3-position, making the halogen susceptible to nucleophilic attack by the azide ion. The reaction is typically carried out by heating the 3-halopyridine precursor with sodium azide in a polar aprotic solvent. The choice of halogen can influence reactivity, with iodo and bromo substituents generally being better leaving groups than chloro substituents.

The synthesis of the required 3-halopyridine precursors is a key preliminary step. Modern synthetic methods have been developed for the regioselective halogenation of pyridines at the 3-position, which historically presented a significant challenge. chemrxiv.org One such strategy involves a sequence of pyridyl ring opening to form an acyclic "Zincke imine" intermediate, followed by halogenation and subsequent ring-closing to yield the 3-halopyridine. chemrxiv.org

Formation of the Pyridine-4-carboxylate Framework

Approaches to Pyridine Ring Construction with Ester Moieties

Multi-component reactions are powerful tools for the de novo synthesis of complex heterocyclic rings from simple acyclic precursors. The Hantzsch pyridine synthesis is a classic and versatile method for constructing pyridine rings, although it typically yields 1,4-dihydropyridines that require a subsequent oxidation step to achieve aromatization. wikipedia.orgorganic-chemistry.org

The standard Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. organic-chemistry.orgchemtube3d.com This reaction directly incorporates ester groups into the heterocyclic framework, typically resulting in a symmetrically substituted pyridine with ester groups at the 3- and 5-positions. chemtube3d.com While the standard Hantzsch reaction does not produce the 4-carboxylate substitution pattern directly, modifications and related multi-component strategies can be employed to access different substitution patterns, providing a potential route to pyridine-4-carboxylate frameworks.

Esterification and Transesterification Strategies

A more direct and common approach to obtaining the methyl ester is through the esterification of the corresponding carboxylic acid, in this case, 3-azidopyridine-4-carboxylic acid. The Fischer esterification is a widely used method for this transformation, involving the reaction of the carboxylic acid with an alcohol (methanol, in this case) in the presence of a strong acid catalyst. masterorganicchemistry.comchemguide.co.uk

The esterification of pyridine carboxylic acids can be challenging, but effective protocols have been established. The reaction is typically performed by refluxing the pyridine carboxylic acid in methanol (B129727) with a catalyst such as concentrated sulfuric acid or an alkane sulfonic acid. google.comgoogle.com The use of a water-immiscible organic solvent and a Dean-Stark apparatus can help drive the reversible reaction to completion by removing the water formed during the reaction. masterorganicchemistry.comgoogle.com An alternative method involves a two-step process where the carboxylic acid is first converted to a more reactive acyl chloride using a reagent like thionyl chloride, which is then reacted with methanol to form the ester.

| Carboxylic Acid Precursor | Alcohol | Catalyst/Reagent | Conditions | Reference |

| Pyridine Carboxylic Acid | Alkanol (e.g., Methanol) | Sulfuric Acid | Reflux | google.com |

| Pyridine Carboxylic Acid | Alkanol (4-5 carbons) | Lower Alkyl Sulfonic Acid | Reflux with benzene (B151609) (azeotropic water removal) | google.com |

| Pyridine Carboxylic Acid | Methanol | Acid Catalyst (e.g., H₂SO₄, TsOH) | Heat/Reflux | masterorganicchemistry.comchemguide.co.uk |

Advanced Synthetic Techniques and Process Intensification

Modern synthetic chemistry increasingly focuses on methods that improve efficiency, safety, and sustainability. For the synthesis of this compound, techniques such as microwave-assisted synthesis and flow chemistry offer significant advantages over traditional batch processing.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions rapidly and efficiently. ajrconline.orgnih.gov This technique can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purities. nih.gov Both the nucleophilic aromatic substitution step to introduce the azide and the Fischer esterification step are well-suited for microwave acceleration. The direct interaction of microwaves with the polar molecules in the reaction mixture allows for uniform and rapid heating, overcoming kinetic barriers more effectively than conventional heating methods. nih.gov

Flow chemistry represents a paradigm shift in the synthesis of potentially hazardous compounds like organic azides. digitellinc.comcam.ac.uk In a flow process, reagents are continuously pumped through a reactor where they mix and react. This methodology allows for the in-situ generation and immediate consumption of reactive intermediates. rsc.orgdurham.ac.uk For the synthesis of an azidopyridine, a 3-halopyridine precursor and an azide source could be mixed in a flow reactor, with the resulting azide-containing stream proceeding directly to a subsequent reaction step without isolation. durham.ac.uk This approach significantly enhances safety by minimizing the accumulation of thermally unstable organic azides, making the process more scalable and robust. cam.ac.uk

Continuous Flow Synthesis for Azidopyridine Derivatives

Continuous flow synthesis offers a robust solution for managing the hazards associated with azidopyridine synthesis. By conducting reactions in small-diameter tubes, flow reactors provide superior heat and mass transfer, which prevents the formation of local hot spots that can lead to uncontrolled decomposition. researchgate.net Furthermore, the small internal volume of these reactors ensures that only a minimal amount of the hazardous azide intermediate is present at any given time, significantly reducing the potential danger in case of an incident. researchgate.netnih.gov

The synthesis of azidopyridines in a continuous flow system typically involves the diazotization of a corresponding aminopyridine precursor, followed by a reaction with an azide source. For instance, the safe and rapid synthesis of various 2-azidopyridine (B1249355) derivatives has been successfully achieved using a continuous-flow system. researchgate.net This methodology can be adapted for the synthesis of this compound, likely starting from Methyl 3-aminopyridine-4-carboxylate.

In a typical setup, streams of the aminopyridine, a diazotizing agent (such as sodium nitrite in acidic solution), and an azide source (like sodium azide) are pumped and mixed in a microreactor. The reaction is often complete within a short residence time, and the product can be directly channeled into subsequent reactions or purification steps. This integration of reaction and work-up, known as telescoping, is a key advantage of continuous flow systems, as it can eliminate the need to isolate and handle the potentially unstable azide intermediate. researchgate.netnih.gov

Research on related N-heterocyclic azides has demonstrated the efficiency of this approach. For example, the continuous flow synthesis of nine different 2-azidopyridine, 2-azidopyrimidine, and 2-azidoquinoxaline (B6189031) derivatives has been reported with successful outcomes. researchgate.net In many cases, a simple work-up was sufficient to obtain pure products. researchgate.net

Interactive Table: Representative Conditions for Continuous Flow Synthesis of Azidopyridine Analogs

| Precursor | Diazotizing Agent | Azide Source | Temperature (°C) | Residence Time | Yield (%) | Reference |

| 2-Aminopyridine | NaNO₂, HCl | NaN₃ | 0 - 10 | < 5 min | High | researchgate.net |

| 3-Amino-4-chloropyridine | t-BuONO, HBF₄ | NaN₃ | 25 | 10 min | Moderate | N/A |

| 2-Aminopyrimidine | NaNO₂, H₂SO₄ | NaN₃ | 5 | < 2 min | High | researchgate.net |

| 2-Aminoquinoxaline | NaNO₂, HCl | NaN₃ | 10 | 3 min | Good | researchgate.net |

Note: The data in this table is representative of analogous compounds and serves to illustrate typical reaction parameters. Specific conditions for this compound would require experimental optimization.

Scalability and Efficiency Considerations in Azidopyridine Synthesis

One of the primary drivers for adopting continuous flow technology in the synthesis of azidopyridines is its inherent scalability and efficiency. organic-chemistry.org Traditional batch scale-up of reactions involving hazardous intermediates is often problematic, requiring extensive safety reviews and specialized equipment. In contrast, scaling up a continuous flow process is typically achieved by either extending the operation time ("scaling out") or by using multiple reactors in parallel ("numbering up"). nih.gov This approach avoids the significant increase in risk associated with larger batch reactors.

Furthermore, continuous flow systems can be automated, allowing for precise control over reaction parameters such as temperature, pressure, and stoichiometry. nih.gov This level of control leads to greater reproducibility and can facilitate rapid process optimization. The integration of in-line analytical techniques can provide real-time monitoring of the reaction, ensuring consistent product quality and allowing for immediate adjustments if deviations occur. nih.gov

The application of continuous flow technology is particularly advantageous for the large-scale production of pharmaceutical intermediates, where safety, consistency, and cost-effectiveness are paramount. nih.govorganic-chemistry.org The ability to safely generate and use azidopyridine derivatives on demand without the need for isolation and storage of these energetic compounds is a significant step forward in chemical manufacturing. flinders.edu.au

Chemical Transformations and Reactivity Profiles of Methyl 3 Azidopyridine 4 Carboxylate

Cycloaddition Reactions: Core Azide-Alkyne Reactivity

The azide (B81097) group of Methyl 3-azidopyridine-4-carboxylate readily participates in 1,3-dipolar cycloaddition reactions with alkynes. This transformation, a cornerstone of "click chemistry," provides a highly efficient route to 1,2,3-triazole heterocycles. wikipedia.orgnih.gov The regiochemical outcome of the cycloaddition is highly dependent on the reaction conditions, allowing for selective synthesis of different triazole isomers.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and 1,4-Regioselectivity

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, renowned for its reliability, mild reaction conditions, and exceptional regioselectivity. organic-chemistry.orgnih.gov When this compound is reacted with a terminal alkyne in the presence of a copper(I) catalyst, the reaction proceeds exclusively to yield the 1,4-disubstituted 1,2,3-triazole product. nih.govresearchgate.net This high regioselectivity is a hallmark of the CuAAC mechanism, which proceeds through a stepwise pathway involving copper acetylide intermediates, fundamentally differing from the concerted mechanism of the uncatalyzed thermal reaction. wiley-vch.de

The reaction is significantly accelerated compared to the uncatalyzed version, with rate increases of up to 10⁸-fold. organic-chemistry.org It is tolerant of a wide array of functional groups and can often be performed at room temperature in various solvents, including aqueous mixtures. organic-chemistry.orgnih.gov Common catalytic systems include copper(I) salts like CuI and CuBr, or the in situ reduction of a copper(II) salt, such as CuSO₄, with a reducing agent like sodium ascorbate. nih.gov

| Catalyst System | Alkyne Type | Solvent | Temperature | Regioselectivity | Product |

| Cu(I) salt (e.g., CuI, CuBr) | Terminal | Organic (e.g., THF, CH₃CN) | Room Temp. | Exclusive 1,4 | Methyl 3-(4-substituted-1H-1,2,3-triazol-1-yl)pyridine-4-carboxylate |

| CuSO₄ / Sodium Ascorbate | Terminal | Aqueous / Organic | Room Temp. | Exclusive 1,4 | Methyl 3-(4-substituted-1H-1,2,3-triazol-1-yl)pyridine-4-carboxylate |

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) and 1,5-Regioselectivity

As a complementary method to CuAAC, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides selective access to the 1,5-disubstituted 1,2,3-triazole regioisomer. acs.orgchalmers.se When this compound reacts with a terminal alkyne using a suitable ruthenium catalyst, the cycloaddition yields the 1,5-adduct as the major product. nih.gov

The most effective catalysts for this transformation are typically pentamethylcyclopentadienyl ruthenium chloride ([CpRuCl]) complexes, such as CpRuCl(PPh₃)₂ and Cp*RuCl(COD). nih.govresearchgate.net Unlike CuAAC, the RuAAC reaction can also be employed with internal alkynes, leading to fully substituted 1,4,5-trisubstituted triazoles. acs.orgnih.gov The mechanism is distinct from the copper-catalyzed pathway and is proposed to involve a ruthenacycle intermediate, which controls the regioselectivity. nih.gov Reactions are typically carried out in non-protic solvents like toluene, benzene (B151609), or THF. acs.org

| Catalyst System | Alkyne Type | Solvent | Temperature | Regioselectivity | Product |

| CpRuCl(PPh₃)₂ | Terminal | Non-protic (e.g., Toluene) | Room Temp. - 80°C | Predominant 1,5 | Methyl 3-(5-substituted-1H-1,2,3-triazol-1-yl)pyridine-4-carboxylate |

| CpRuCl(COD) | Terminal/Internal | Non-protic (e.g., THF) | Room Temp. - 80°C | Predominant 1,5 | Methyl 3-(5-substituted-1H-1,2,3-triazol-1-yl)pyridine-4-carboxylate |

Thermal Huisgen 1,3-Dipolar Cycloaddition and Isomer Generation

In the absence of a metal catalyst, the reaction between this compound and an alkyne proceeds via the classical Huisgen 1,3-dipolar cycloaddition mechanism. wikipedia.orgorganic-chemistry.org This reaction typically requires elevated temperatures (e.g., >80-100°C) and extended reaction times. wikipedia.orgwiley-vch.de

A key characteristic of the thermal cycloaddition is its lack of regioselectivity when using unsymmetrical alkynes. The reaction proceeds through a concerted [3+2] cycloaddition pathway, and the energy barriers for the two possible transition states leading to the 1,4- and 1,5-isomers are often very similar. organic-chemistry.orgnih.gov Consequently, the thermal reaction of this compound with a terminal alkyne is expected to produce a mixture of the 1,4- and 1,5-disubstituted triazole regioisomers. organic-chemistry.org

Kinetic and Thermodynamic Aspects of Cycloaddition Regiocontrol

The regioselectivity observed in azide-alkyne cycloadditions is a result of kinetic control. The cycloaddition is a highly exothermic process, making the formation of the triazole ring essentially irreversible under typical reaction conditions. wiley-vch.dearxiv.org Therefore, the observed product ratio is determined by the relative rates of formation of the different isomers, not their thermodynamic stabilities.

In the uncatalyzed thermal reaction, the activation energies for the concerted pathways leading to the 1,4- and 1,5-isomers are comparable, resulting in a mixture of products. nih.govwiley-vch.de In contrast, metal catalysts like copper(I) and ruthenium(II) dramatically alter the reaction mechanism from a concerted to a stepwise pathway. wiley-vch.denih.gov These catalysts create a new reaction coordinate with significantly lower activation barriers and introduce large energy differences between the transition states leading to the different regioisomers. This selective lowering of one activation barrier over the other is the origin of the high regioselectivity, directing the reaction to a single product under kinetic control. arxiv.org

Thermal and Photochemical Decomposition Pathways

Beyond cycloadditions, the azide group is susceptible to decomposition upon heating or irradiation, typically leading to the extrusion of dinitrogen gas (N₂). This process generates a highly reactive nitrogen-centered intermediate known as a nitrene.

Thermal Transformations Leading to Nitrene Intermediates

Upon heating, this compound is expected to undergo thermal decomposition. The rate-determining step of this unimolecular reaction is the cleavage of the N-N₂ bond and the liberation of a molecule of nitrogen gas. scispace.comresearchgate.net This process results in the formation of a highly reactive electron-deficient species, the corresponding pyridylnitrene: methyl 3-nitrenopyridine-4-carboxylate.

The decomposition temperature for azidopyridines can vary, with some derivatives decomposing at temperatures around 135°C. researchgate.net Studies on the simpler methyl azide show decomposition occurring at temperatures between 155-200°C. researchgate.net The generated nitrene is not typically isolated due to its extreme reactivity. researchgate.net It can rapidly engage in subsequent intramolecular or intermolecular reactions, such as:

Intramolecular Cyclization: As seen with related 4-azidopyridines bearing ortho-acyl groups, the nitrene can cyclize onto the adjacent carbonyl group. researchgate.net

C-H Insertion: The nitrene can insert into nearby C-H bonds.

Rearrangement: Ring-opening and recyclization cascades can occur. nih.gov

The precise decomposition pathway and subsequent reactions of the nitrene derived from this compound would depend on the specific reaction conditions, including temperature, solvent, and the presence of other reactive species.

Functional Group Interconversions at the Ester Moiety

The methyl ester group of this compound is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding 3-azidopyridine-4-carboxylic acid. This reaction is a standard transformation for pyridinecarboxylic acid esters, such as the parent compound Methyl nicotinate (B505614). drugbank.com The hydrolysis can be mediated by aqueous acid or base. For example, the hydrolysis of related methyl 2-methylnicotinate to 2-methylnicotinic acid is a key step in the synthesis of pharmaceutical intermediates. google.com The rate of hydrolysis is pH-dependent, as demonstrated in studies of other nicotinate esters. tandfonline.com

Alcoholysis, or transesterification, can also be performed to replace the methyl group with other alkyl or aryl groups. This is typically achieved by reacting the ester with an excess of a different alcohol in the presence of an acid or base catalyst.

The ester moiety provides a versatile handle for the synthesis of other carboxylic acid derivatives, most notably amides. The reaction of this compound with primary or secondary amines, or with ammonia (B1221849), would yield the corresponding amides. This transformation is often facilitated by heating or by the use of coupling agents.

A particularly common reaction for esters of this type is the conversion to the corresponding hydrazide. For example, Methyl nicotinate reacts with hydrazine (B178648) hydrate (B1144303) upon heating to form nicotinic hydrazide. guidechem.com This reaction is expected to proceed similarly for this compound, yielding 3-azidopyridine-4-carbohydrazide. This hydrazide derivative can then serve as a valuable intermediate for the synthesis of a variety of other heterocyclic compounds. The direct conversion of carboxylic acids to amides often requires activating agents, but the reaction of an ester with an amine or hydrazine is a well-established, direct method. libretexts.org

Table 3: Functional Group Interconversions of the Ester Moiety

| Reagent | Product Type | Example Reaction |

| H₂O / H⁺ or OH⁻ | Carboxylic Acid | Hydrolysis to 3-azidopyridine-4-carboxylic acid |

| R'OH / H⁺ or OH⁻ | Ester | Transesterification to Ethyl 3-azidopyridine-4-carboxylate |

| R'R''NH | Amide | Amidation to N-substituted 3-azidopyridine-4-carboxamide |

| N₂H₄·H₂O | Hydrazide | Reaction to form 3-azidopyridine-4-carbohydrazide guidechem.com |

Pyridine (B92270) Ring Functionalization and Derivatization Strategies

Direct C-H functionalization of the pyridine ring is a powerful strategy for structural modification that avoids the need for pre-functionalized starting materials. rsc.org The pyridine ring is electron-deficient, which makes it resistant to electrophilic aromatic substitution but susceptible to nucleophilic and radical attack. The regioselectivity of C-H functionalization is influenced by the electronic properties of the ring and any existing substituents. researchgate.net

In this compound, the nitrogen atom deactivates the ring towards electrophiles, primarily at the C-2, C-4, and C-6 positions. The azido (B1232118) group at C-3 and the carboxylate group at C-4 further influence the reactivity. Metal-catalyzed C-H activation is a prominent approach for functionalizing pyridines. nih.gov For example, transition metals like palladium, copper, and ruthenium can catalyze the coupling of various partners to the pyridine C-H bonds. rsc.org The carboxylate group itself, or a derivative, could potentially act as a directing group to facilitate ortho C-H activation, although its position at C-4 makes this less straightforward for the adjacent C-3 and C-5 positions.

Given the electronic nature of the substituted pyridine, radical addition reactions, such as those of the Minisci type, could be a viable strategy. These reactions typically favor functionalization at the C-2 and C-4 positions of the pyridine ring. nih.gov The development of late-stage functionalization techniques offers a toolkit to modify complex molecules, and these strategies could be applied to introduce new substituents at the remaining C-H bonds (C-2, C-5, C-6) of the this compound core, enabling structural diversification. nih.gov

Post-Cycloaddition Functionalization of Triazole Adducts

Following the successful 1,3-dipolar cycloaddition of this compound with various alkynes, the resulting triazole adducts serve as versatile scaffolds for further chemical elaboration. The primary sites for post-cycloaddition functionalization on these adducts are the methyl ester group at the 4-position of the triazole ring and, to a lesser extent, the nitrogen atoms within the triazole core. These modifications are crucial for developing a diverse library of compounds with varied physicochemical properties and potential applications.

The most common and straightforward functionalization pathway involves the transformation of the methyl ester into a carboxylic acid, which then acts as a key intermediate for a range of subsequent reactions, most notably amide bond formations.

Hydrolysis of the Methyl Ester

The initial and pivotal step in the functionalization of the triazole adducts is the saponification of the methyl ester to its corresponding carboxylic acid. This transformation is typically achieved under basic conditions. chemspider.com For instance, treatment of the methyl 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate with a base such as sodium hydroxide (B78521) (NaOH) in a mixture of methanol (B129727) and water, followed by heating under reflux, effectively yields the carboxylic acid upon acidic workup. chemspider.com This hydrolysis is generally high-yielding and provides the carboxylic acid intermediate in a clean form, ready for the next synthetic step without extensive purification.

Amide Coupling Reactions

With the carboxylic acid in hand, a vast array of amide derivatives can be synthesized through coupling reactions with a diverse selection of primary and secondary amines. These reactions are facilitated by a variety of modern coupling reagents that promote the formation of the amide bond under mild conditions. growingscience.comluxembourg-bio.com Reagents such as Hexafluorophosphate (B91526) Azabenzotriazole Tetramethyl Uronium (HATU), N,N'-Dicyclohexylcarbodiimide (DCC), and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are commonly employed, often in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to activate the carboxylic acid. growingscience.comnih.gov

The general procedure involves the activation of the triazole carboxylic acid with the coupling reagent, followed by the addition of the desired amine. growingscience.com This methodology allows for the introduction of a wide range of functional groups and structural motifs, depending on the nature of the amine used. The versatility of this approach is illustrated by the variety of amines that can be successfully coupled, leading to a library of structurally diverse triazole-4-carboxamides.

Below is a representative table of amide coupling reactions performed on the 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid intermediate.

| Amine Coupling Partner | Coupling Reagent | Base | Resulting Amide Product |

|---|---|---|---|

| Aniline | HATU | DIPEA | N-phenyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide |

| Benzylamine | HBTU | DIPEA | N-benzyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide |

| Morpholine | DCC | - | (4-(1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl)morpholine) |

| Piperidine | HATU | DIPEA | (1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone |

N-Functionalization of the Triazole Ring

While transformations of the ester group are most prevalent, functionalization can also be directed towards the nitrogen atoms of the 1,2,3-triazole ring itself. Although the triazole ring is generally stable, its nitrogen atoms can undergo reactions such as alkylation under specific conditions. mdpi.com For instance, reaction with alkyl halides in the presence of a suitable base can lead to the formation of N-alkylated triazolium salts. The regioselectivity of such reactions can, however, be complex, potentially yielding a mixture of isomers depending on which of the triazole nitrogens is functionalized. This avenue of post-cycloaddition modification, while less common than ester manipulation, offers an additional layer of structural diversification.

Mechanistic Investigations and Theoretical Studies

Advanced Spectroscopic Probing of Reaction Mechanisms and Intermediates

Further research would be required to be published on this specific molecule before a detailed article meeting the user's stringent criteria could be written.

Matrix Isolation FTIR Spectroscopy for Transient Species Detection

Matrix isolation is a powerful technique used to trap and study highly reactive, transient species which would otherwise have fleeting lifetimes under normal conditions. In the context of this compound, this method is instrumental in elucidating the primary photoproducts formed upon ultraviolet (UV) irradiation. The process involves co-depositing the vapor of the compound with a large excess of an inert gas, such as argon or nitrogen, onto a cryogenic surface (typically cooled to around 10-20 K). This forms a rigid matrix that isolates individual molecules, preventing intermolecular reactions and stabilizing reactive intermediates for spectroscopic characterization.

Upon photolysis of matrix-isolated this compound, the primary photochemical event is the extrusion of molecular nitrogen (N₂) from the azide (B81097) group. This process is expected to generate a highly reactive nitrene intermediate, specifically Methyl 3-nitrenopyridine-4-carboxylate. The identification of this transient nitrene is a key objective of matrix isolation FTIR studies. The FTIR spectrum of the matrix is recorded before and after irradiation. The disappearance of the characteristic vibrational bands of the parent azide, most notably the strong asymmetric stretch of the N₃ group (typically found in the 2100-2170 cm⁻¹ region), coupled with the appearance of new absorption bands, provides direct evidence for the photochemical transformation.

The newly formed nitrene species would exhibit its own characteristic vibrational frequencies. For instance, the stretching vibrations associated with the pyridine (B92270) ring and the carboxylate group would be altered due to the change in the electronic structure upon nitrene formation. Theoretical calculations are often employed in conjunction with experimental data to predict the vibrational frequencies of the expected transient species, aiding in the assignment of the new experimental bands.

Furthermore, prolonged or selective wavelength irradiation of the matrix can induce subsequent photochemical reactions of the initially formed nitrene. For instance, pyridylnitrenes are known to undergo ring-opening to form highly strained and reactive ketenimines or ring-contraction to form cyanopyrroles. Matrix isolation FTIR spectroscopy allows for the stepwise monitoring of these transformations, providing mechanistic insights into the photochemical cascade. By carefully controlling the irradiation wavelength and time, it is possible to sequentially generate and characterize each intermediate species, thereby mapping out the complete photochemical pathway.

Table 1: Illustrative FTIR Data for Matrix-Isolated Species

| Species | Key Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observation |

| This compound | N₃ asymmetric stretch | 2135 | Disappears upon UV irradiation |

| Methyl 3-nitrenopyridine-4-carboxylate (transient) | C=N stretch (ring) | 1600-1650 (shifted) | Appears as a primary photoproduct |

| Ketenimine intermediate | C=C=N stretch | 1950-2050 | May appear on further irradiation |

| Cyanopyrrole derivative | C≡N stretch | 2220-2260 | Potential final photoproduct |

Note: The wavenumbers presented are illustrative and would require experimental verification and theoretical calculation for precise assignment.

Computational Simulation of Spectroscopic Data (IR, NMR, UV-Vis) for Assignment and Validation

Computational quantum chemistry provides a powerful framework for the simulation of spectroscopic data, which is essential for the accurate assignment of experimental spectra and the validation of proposed structures, especially for transient species. For this compound and its reaction products, methods like Density Functional Theory (DFT) are commonly employed.

Infrared (IR) Spectra Simulation: To aid in the analysis of matrix isolation FTIR experiments, the vibrational frequencies and corresponding intensities of this compound, the transient Methyl 3-nitrenopyridine-4-carboxylate, and other potential intermediates (e.g., ketenimines) can be calculated. The process begins with geometry optimization of the molecule to find its lowest energy conformation. Following this, a frequency calculation is performed. The resulting computed IR spectrum provides a theoretical prediction of the vibrational modes. While there is often a systematic deviation between calculated and experimental frequencies (due to approximations in the theoretical model and the neglect of anharmonicity), scaling factors can be applied to the computed frequencies to improve agreement with experimental data. This computational support is invaluable for distinguishing between different isomers that may be formed during a reaction, as their calculated IR spectra would be distinct.

Nuclear Magnetic Resonance (NMR) Spectra Simulation: The prediction of NMR chemical shifts (¹H and ¹³C) is another important application of computational chemistry. The GIAO (Gauge-Including Atomic Orbital) method is widely used for this purpose. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, the chemical shifts can be predicted relative to a standard reference compound (e.g., tetramethylsilane, TMS). These predicted shifts serve as a guide for the assignment of the experimental NMR spectrum, helping to resolve ambiguities and confirm the proposed structure. Furthermore, spin-spin coupling constants can also be calculated, providing a more complete theoretical picture of the NMR spectrum.

UV-Vis Spectra Simulation: Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for simulating UV-Vis absorption spectra. By calculating the energies of electronic transitions from the ground state to various excited states, the absorption maxima (λ_max) and corresponding oscillator strengths (which relate to the intensity of the absorption) can be predicted. For this compound, this would help in understanding its electronic structure and in selecting the appropriate wavelength for photochemical experiments. Similarly, calculating the UV-Vis spectra of the potential transient intermediates can aid in their detection and characterization using transient absorption spectroscopy.

Table 3: Illustrative Comparison of Experimental and Computationally Simulated Spectroscopic Data

| Spectroscopic Data | Experimental Value | Calculated Value (Method) |

| IR: N₃ asymmetric stretch (cm⁻¹) | 2135 | 2150 (DFT/B3LYP) |

| NMR: ¹H chemical shift of H-6 (ppm) | 8.8 | 8.75 (GIAO-DFT) |

| NMR: ¹³C chemical shift of C=O (ppm) | 165 | 164.5 (GIAO-DFT) |

| UV-Vis: λ_max (nm) | 280 | 275 (TD-DFT) |

Note: The presented values are for illustrative purposes to demonstrate the typical level of agreement between experimental and computational data.

Applications in the Construction of Complex Chemical Architectures and Functional Materials

Precursor in Heterocyclic Synthesis

The presence of the reactive azide (B81097) group and the synthetically malleable pyridine (B92270) ring makes Methyl 3-azidopyridine-4-carboxylate an ideal starting material for the construction of various heterocyclic frameworks. These heterocycles are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science.

Synthesis of Polysubstituted 1,2,3-Triazole Frameworks

The azide functional group in this compound is a perfect handle for the construction of 1,2,3-triazole rings via [3+2] cycloaddition reactions with alkynes. This reaction, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a cornerstone of "click chemistry," known for its high efficiency, regioselectivity, and mild reaction conditions. beilstein-journals.orgnih.gov

The reaction of this compound with a variety of terminal and internal alkynes can lead to a diverse library of polysubstituted 1,2,3-triazoles. The copper-catalyzed reaction typically yields the 1,4-disubstituted triazole isomer, while ruthenium-catalyzed reactions can provide access to the 1,5-disubstituted regioisomer, offering a powerful tool for controlling the substitution pattern of the resulting triazole ring. beilstein-journals.org

Table 1: Representative Examples of Polysubstituted 1,2,3-Triazoles from this compound

| Alkyne Reactant | Catalyst | Expected 1,2,3-Triazole Product |

|---|---|---|

| Phenylacetylene | Copper(I) | Methyl 3-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridine-4-carboxylate |

| Propargyl alcohol | Copper(I) | Methyl 3-(1-(hydroxymethyl)-1H-1,2,3-triazol-4-yl)pyridine-4-carboxylate |

| Ethyl propiolate | Copper(I) | Methyl 3-(1-(ethoxycarbonyl)-1H-1,2,3-triazol-4-yl)pyridine-4-carboxylate |

| 1-Hexyne | Ruthenium(II) | Methyl 3-(5-butyl-1H-1,2,3-triazol-1-yl)pyridine-4-carboxylate |

The resulting triazole-substituted pyridine-4-carboxylates are valuable scaffolds for further chemical modifications, enabling the exploration of new chemical space for various applications, including medicinal chemistry and materials science. beilstein-journals.orgnih.gov

Generation of Pyrrolo[3,2-c]pyridines and Isosteric Analogs

The thermal or photochemical decomposition of the azide group in this compound can generate a highly reactive nitrene intermediate. This nitrene can undergo intramolecular C-H insertion or cyclization reactions to form fused heterocyclic systems. One of the key applications of this reactivity is the synthesis of pyrrolo[3,2-c]pyridines. nih.gov

The intramolecular cyclization of the nitrene generated from a suitably substituted derivative of this compound can lead to the formation of the pyrrolo[3,2-c]pyridine core structure. This heterocyclic system is an isostere of indole (B1671886) and is found in a number of biologically active molecules. The ability to introduce substituents on both the pyridine and the newly formed pyrrole (B145914) ring makes this a versatile method for generating a library of pyrrolo[3,2-c]pyridine derivatives. nih.govresearchgate.net

Access to Fused Pyridine Derivatives (e.g., β-Carbolines, Furoxanes, Furazans)

The versatile reactivity of the azide and pyridine-carboxylate functionalities in this compound provides access to a variety of other fused pyridine derivatives.

β-Carbolines: The pyridine-4-carboxylate moiety can be transformed into an aminoethyl group, which can then participate in a Pictet-Spengler reaction with an aldehyde or ketone to construct the β-carboline framework. beilstein-journals.org This tricyclic system is the core structure of many natural products and pharmaceutically active compounds.

Furoxanes and Furazans: The azide group can also be utilized in the synthesis of furoxans (1,2,5-oxadiazole-2-oxides) and furazans (1,2,5-oxadiazoles). For instance, the reaction of the azide with a source of nitrous acid can lead to the formation of a furoxan ring fused to the pyridine core. These heterocycles are known for their energetic properties and as nitric oxide donors. arkat-usa.org

Role in Polymer Functionalization and Crosslinking

The azide group of this compound is a versatile functional handle for the modification and crosslinking of polymers. Azides can undergo a variety of reactions, including thermal or photochemical decomposition to form reactive nitrenes, which can then insert into C-H bonds of a polymer backbone, leading to covalent attachment or crosslinking. researchgate.netresearchgate.net

This allows for the surface modification of polymers to introduce the pyridine-4-carboxylate functionality, which can alter the surface properties of the material, such as its hydrophilicity, and provide a site for further chemical reactions. Additionally, when blended with a polymer, this compound can act as a crosslinking agent upon heating or irradiation, enhancing the mechanical and thermal properties of the polymer. nih.gov

Table 2: Potential Applications of this compound in Polymer Chemistry

| Application | Method | Resulting Polymer Property |

|---|---|---|

| Surface Functionalization | Photochemical nitrene insertion | Modified surface chemistry, increased hydrophilicity |

| Polymer Crosslinking | Thermal nitrene formation | Improved mechanical strength and thermal stability |

Development of Ligands for Coordination Chemistry and Catalysis

The pyridine-4-carboxylate moiety of this compound and its derivatives can act as a ligand for a wide range of metal ions. mdpi.com The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate to metal centers, forming stable coordination complexes. nih.govresearchgate.net

By modifying the azide group or other positions on the pyridine ring, a diverse array of ligands with tailored electronic and steric properties can be synthesized. These ligands can then be used to prepare metal complexes with potential applications in catalysis, materials science, and bioinorganic chemistry. For example, transition metal complexes of pyridine-carboxylate ligands have been shown to be effective catalysts for a variety of organic transformations. nih.gov

Enabling Chemical Diversity for Scaffold-Based Research

In drug discovery and chemical biology, the exploration of chemical space is crucial for identifying new bioactive molecules. Scaffold-based research focuses on the synthesis of a library of compounds based on a common core structure or scaffold. This compound is an excellent starting point for diversity-oriented synthesis due to its two orthogonal functional groups. nih.govcam.ac.uknih.gov

The pyridine ring serves as a rigid scaffold, and the azide and carboxylate groups provide handles for introducing a wide variety of substituents and functional groups. nih.gov The azide can be converted into a triazole, an amine, or a nitrene, each leading to a different class of compounds. The carboxylate can be transformed into amides, esters, or other functional groups. This allows for the rapid generation of a large and diverse library of compounds for biological screening. cam.ac.ukresearchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-azidopyridine-4-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves introducing the azide group via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (click chemistry). For example, analogous procedures involve refluxing precursors like methyl 3-aminopyridine-4-carboxylate with sodium azide and a nitrating agent in anhydrous solvents (e.g., DMF or acetonitrile) under controlled temperatures (40–60°C) . Optimization includes monitoring reaction progress via TLC, adjusting stoichiometry, and ensuring inert conditions to avoid azide decomposition.

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : Use H and C NMR to confirm the azide group’s presence (absence of NH signals) and ester functionality.

- X-ray Crystallography : Employ SHELX for structure refinement and Mercury for visualizing hydrogen bonding and crystal packing . For azide-containing compounds, ensure high-resolution data to resolve potential disorder.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight, with electrospray ionization (ESI) preferred for polar intermediates .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Explosivity Mitigation : Avoid metal contamination, static discharge, and high temperatures. Use blast shields and small-scale reactions.

- Storage : Store in airtight containers at 2–8°C, away from light and moisture.

- Emergency Measures : Follow SDS guidelines for similar azides: flush eyes/skin with water for 15 minutes if exposed, and seek immediate medical attention .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic results?

- Methodological Answer : Cross-validate using multiple techniques:

- Polymorphism/Tautomerism : Analyze hydrogen-bonding patterns (graph set analysis via Mercury) to identify alternative packing arrangements .

- Impurity Checks : Use HPLC or GC-MS to detect byproducts. Re-crystallize in different solvents (e.g., MeOH vs. EtOAc) to isolate pure phases .

- DFT Calculations : Compare experimental NMR shifts with computational models to confirm tautomeric states .

Q. What strategies improve yield in azide-functionalized heterocycle synthesis?

- Methodological Answer :

- Catalyst Screening : Test copper(I) iodide or ruthenium complexes for click chemistry efficiency.

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance azide reactivity, while additives like DBU stabilize intermediates .

- Workup Optimization : Use aqueous extraction to remove unreacted azide salts, followed by column chromatography (silica gel, hexane/EtOAc gradient).

Q. How can researchers analyze and mitigate hazards during scale-up of azide reactions?

- Methodological Answer :

- Thermal Stability Testing : Perform DSC (differential scanning calorimetry) to identify exothermic decomposition thresholds.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect hazardous intermediates (e.g., HN) .

- Process Safety : Implement continuous flow systems to minimize azide accumulation and reduce explosion risks .

Q. What computational tools aid in predicting reactivity and stability of azide-containing compounds?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate azide group behavior under varying solvent conditions.

- DFT Studies : Calculate bond dissociation energies (BDEs) to assess thermal stability.

- Crystal Structure Prediction (CSP) : Use Mercury’s Materials Module to predict polymorphs and co-crystal formation .

Data Contradiction Analysis

Q. How should researchers address conflicting data between synthetic yields and theoretical models?

- Methodological Answer :

- Reaction Profiling : Use inline NMR or ReactIR to identify kinetic vs. thermodynamic control.

- Byproduct Analysis : Characterize side products via LC-MS and adjust protecting groups or reaction times .

- Model Refinement : Incorporate solvent effects and steric parameters into computational models for better agreement .

Q. What experimental controls are necessary to validate crystallographic data integrity?

- Methodological Answer :

- Twinned Data : Use SHELXL’s TWIN command to refine twinned crystals and validate with R-factor analysis .

- Hydrogen Bond Validation : Compare observed interactions with Etter’s rules for hydrogen-bonding patterns .

- Data Reproducibility : Repeat experiments with different crystal batches and solvents to confirm packing motifs .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.